In-Depth Spectroscopic Analysis of 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers
In-Depth Spectroscopic Analysis of 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers
This technical guide provides a comprehensive exploration of the spectroscopic analysis of 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights and detailed methodologies for the structural elucidation of this molecule. The guide delves into the core spectroscopic techniques, explaining the causality behind experimental choices and ensuring a self-validating approach to data interpretation.
Introduction: The Significance of 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol
The 1,2,4-triazole scaffold is a cornerstone in the design of therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of a pyridyl substituent and a thiol group at positions 5 and 3, respectively, of the triazole ring introduces unique electronic and structural features that can significantly influence the molecule's pharmacological profile. Specifically, the 2-pyridyl isomer offers distinct coordination properties compared to its 3- and 4-pyridyl counterparts, making its unambiguous characterization crucial for advancing drug discovery programs.
A key structural feature of this molecule is the existence of thione-thiol tautomerism. In the solid state and in solution, 3-mercapto-1,2,4-triazoles can exist in equilibrium between the thiol form and the thione form, with the thione form generally being predominant. This tautomerism profoundly impacts the spectroscopic signature of the molecule.
Synthesis of 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol
The synthesis of 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol typically involves a multi-step process. A common route starts with the reaction of 2-cyanopyridine with hydrazine hydrate to form pyridine-2-carbohydrazide. Subsequent treatment with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification, leads to the cyclization and formation of the desired 1,2,4-triazole-3-thiol.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the pyridyl and triazole rings and for probing the tautomeric equilibrium.
¹H NMR Spectroscopy
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize a wide range of organic compounds and its residual water peak does not interfere with the aromatic proton signals.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation and Expected Chemical Shifts:
The ¹H NMR spectrum is expected to show distinct signals for the protons of the 2-pyridyl ring and the N-H and S-H protons of the triazole-thiol moiety. The chemical shifts are influenced by the electronic environment of the protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridyl-H6 | 8.6 - 8.8 | Doublet | The most downfield pyridyl proton due to the deshielding effect of the adjacent nitrogen. |
| Pyridyl-H4 | 7.9 - 8.1 | Triplet of doublets | |
| Pyridyl-H5 | 7.4 - 7.6 | Triplet | |
| Pyridyl-H3 | 8.0 - 8.2 | Doublet | |
| Triazole-NH | 13.5 - 14.5 | Broad singlet | The broadness is due to quadrupole broadening and potential exchange. Its downfield shift is characteristic of an acidic proton in a heterocyclic system.[1] |
| Thiol-SH / Thione-NH | ~3.4 or ~13.5 | Broad singlet | The position of this signal is highly dependent on the predominant tautomer. In the thiol form, the SH proton would appear around 3-4 ppm. In the more likely thione form, the second NH proton signal would be in the downfield region, often overlapping with the other NH proton. |
Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the coupling patterns of the pyridyl protons, which can be complex. DMSO-d₆ is the solvent of choice not only for its solubilizing power but also because the acidic NH and SH protons are less likely to exchange with deuterium from the solvent compared to deuterated methanol or water, allowing for their observation.
¹³C NMR Spectroscopy
Experimental Protocol:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: Acquire the spectrum on the same NMR spectrometer.
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Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Interpretation and Expected Chemical Shifts:
The ¹³C NMR spectrum provides critical information about the carbon framework and is particularly useful for distinguishing between the thione and thiol tautomers.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=S (Thione) | 165 - 180 | The presence of a signal in this region is strong evidence for the predominance of the thione tautomer.[2] |
| C-S (Thiol) | 150 - 160 | The absence of a strong signal in the C=S region and the presence of a signal here would indicate the thiol form. |
| Triazole-C5 | 145 - 155 | The carbon attached to the pyridyl ring. |
| Pyridyl-C2' | 148 - 152 | The carbon of the pyridyl ring attached to the triazole ring. |
| Pyridyl-C6' | 149 - 153 | |
| Pyridyl-C4' | 137 - 140 | |
| Pyridyl-C3' | 120 - 125 | |
| Pyridyl-C5' | 124 - 128 |
Expert Insight: The chemical shift of the C3 carbon of the triazole ring is the most diagnostic signal for determining the tautomeric form. A chemical shift significantly downfield (around 170 ppm) is indicative of a C=S bond (thione), while a more upfield signal would suggest a C-S bond (thiol). Based on literature for similar compounds, the thione form is expected to be the major species.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol:
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk.
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Instrumentation: Use a standard FT-IR spectrometer.
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Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
Data Interpretation and Expected Vibrational Frequencies:
The FT-IR spectrum will show characteristic absorption bands corresponding to the vibrations of the various functional groups. The tautomeric equilibrium can also be investigated using this technique.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Notes |
| N-H | 3100 - 3300 | Stretching | Broad absorption due to hydrogen bonding. |
| C-H (aromatic) | 3000 - 3100 | Stretching | |
| S-H (thiol) | 2550 - 2650 | Stretching | A weak band in this region would indicate the presence of the thiol tautomer.[2] |
| C=N (ring) | 1580 - 1620 | Stretching | Multiple bands are expected due to the coupled vibrations of the triazole and pyridine rings. |
| C=C (aromatic) | 1400 - 1600 | Stretching | |
| C=S (thione) | 1100 - 1250 | Stretching | A strong band in this region is a key indicator of the thione tautomer.[2] |
Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition: Scan the spectrum over a range of 200-400 nm.
Data Interpretation and Expected Absorption Maxima:
The UV-Vis spectrum of 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system formed by the pyridine and triazole rings.
| Transition | Expected λmax (nm) | Notes |
| π → π | 250 - 270 | High-intensity absorption band associated with the conjugated aromatic system. |
| n → π | 280 - 300 | Lower intensity absorption band, often appearing as a shoulder, attributed to the C=S chromophore.[2] |
Authoritative Grounding: The presence of the longer wavelength absorption band is characteristic of the thione chromophore and provides further evidence for the predominance of this tautomer in solution.[2]
Part 4: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Experimental Protocol:
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Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI).
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
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Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Data Interpretation and Expected Fragmentation:
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Molecular Ion Peak (M⁺˙ or [M+H]⁺): The most important piece of information is the molecular weight of the compound. For C₇H₆N₄S, the expected exact mass is approximately 178.0313. A high-resolution mass spectrum can confirm the elemental composition.
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Fragmentation Pattern: The fragmentation of 1,2,4-triazoles often involves the cleavage of the bonds within the triazole ring. Common fragmentation pathways include the loss of N₂, HCN, and the cleavage of the bond between the triazole and pyridyl rings.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Thione-thiol tautomeric equilibrium in 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol.
Conclusion
The spectroscopic analysis of 5-(2-pyridyl)-1H-1,2,4-triazole-3-thiol requires a multi-faceted approach, integrating data from NMR, FT-IR, UV-Vis, and mass spectrometry. A thorough understanding of the potential thione-thiol tautomerism is paramount for accurate data interpretation. The protocols and insights provided in this guide offer a robust framework for the unambiguous structural characterization of this important heterocyclic compound, thereby facilitating its further development in medicinal chemistry and related fields.
References
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Gökce, H., Öztürk, N., Taşan, M., Alpaslan, Y. B., & Alpaslan, G. (2016). Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. Spectroscopy Letters, 49(3), 167-179. [Link]
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Oderinlo, O. O., Jordaan, A., Seldon, R., Isaacs, M., Hoppe, H. C., Warner, D. F., ... & Khanye, S. D. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem, 18(4), e202200572. [Link]
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Lesyk, R., Zaprutko, L., Gzella, A., & Atamanyuk, D. (2018). Study of 1, 2, 4-triazole-3 (5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2, 5-dione Derivatives and 3-bromodihydrofuran-2 (3H)-one and Antimicrobial Activity of Products. Molecular Diversity, 22(3), 591-603. [Link]
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Abbas, I. M., & Al-Windy, S. A. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1412-1429. [Link]
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Yüksek, H., Gökçe, H., Bahçeci, Ş., & Alpaslan, G. (2017). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Journal of Molecular Structure, 1130, 871-882. [Link]

